molecular formula C20H15N3O3S B2402125 (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione CAS No. 335418-34-3

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B2402125
CAS No.: 335418-34-3
M. Wt: 377.42
InChI Key: JOWHSPFMOAYWFP-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Enzymatic Reactions

Compounds similar to "(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione" have been evaluated for their potential as inhibitors in biochemical processes. For instance, a study has shown that 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives exhibit significant inhibitory activity against glycolic acid oxidase (GAO), an enzyme involved in metabolic pathways. The research highlights the importance of specific structural features for inhibitory potency, revealing insights into the design of enzyme inhibitors (Rooney et al., 1983).

Electropolymerization and Electrochromics

Another area of application is in the development of electrochromic materials. A study involving thiadiazolo[3,4-c]pyridine and its integration into donor–acceptor–donor (D–A–D) polymers has demonstrated the potential for creating materials with variable optical properties. These materials exhibit a range of colors and rapid response times, making them suitable for use in electrochromic devices (Ming et al., 2015).

Antimicrobial and Antiproliferative Properties

Research into the antimicrobial and antiproliferative activities of pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, which share structural similarities with the compound , has shown promising results. These studies explore the potential of these compounds in treating various diseases, highlighting their effectiveness against certain cancer cell lines and providing a foundation for future pharmacological applications (Abouzied et al., 2022).

Organic Solar Cells

The compound's framework has also been utilized in the synthesis of materials for organic solar cells. A study on bifluorenylidene-functionalized, H-shaped small molecular non-fullerene electron acceptors has revealed impressive efficiency and optoelectronic properties. These findings underscore the potential of such compounds in enhancing the performance of renewable energy technologies (Gupta et al., 2017).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Thiazolidinedione derivatives have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. This research not only contributes to the understanding of corrosion mechanisms but also provides valuable insights into the development of more efficient corrosion inhibitors (Yadav et al., 2015).

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c1-12-7-9-13(10-8-12)16-15(17(24)14-5-3-2-4-6-14)18(25)19(26)23(16)20-22-21-11-27-20/h2-11,16,24H,1H3/b17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWKPSJSWBPNEY-BMRADRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.